molecular formula C21H17N3O4 B14949073 N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B14949073
M. Wt: 375.4 g/mol
InChI Key: KSWCZUZLUYXQSF-LPYMAVHISA-N
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Description

N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a carbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-aminobenzamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. It may also interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[4-({2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-benzamido-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17N3O4/c25-18-11-6-14(12-19(18)26)13-22-24-21(28)16-7-9-17(10-8-16)23-20(27)15-4-2-1-3-5-15/h1-13,25-26H,(H,23,27)(H,24,28)/b22-13+

InChI Key

KSWCZUZLUYXQSF-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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